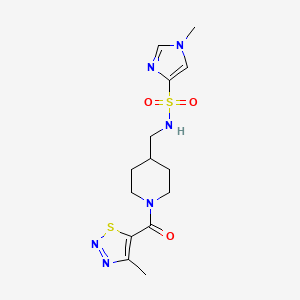
1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H20N6O3S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamides, including those with imidazole, thiadiazole, and piperidine moieties, have been extensively studied for their inhibition of carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes, including respiration, acid-base balance, and CO2 transport. Compounds similar to the one you mentioned have shown potent inhibitory effects against several human carbonic anhydrase isoforms, including cytosolic and tumor-associated isoforms, making them potential candidates for the treatment of conditions like glaucoma, edema, epilepsy, and cancer (Alafeefy et al., 2015).
Antimicrobial Activity
Sulfonamide derivatives have also been investigated for their antimicrobial properties. The inclusion of thiadiazole and imidazole rings has been shown to enhance the antimicrobial efficacy of these compounds against a variety of bacterial and fungal pathogens. This makes them promising candidates for developing new antimicrobial agents to address the growing concern of antibiotic resistance (El‐Emary et al., 2002).
Antiproliferative and Anticancer Activity
Research has also been conducted on the antiproliferative effects of sulfonamide derivatives against cancer cell lines. Compounds with structures similar to the one of interest have been synthesized and tested for their ability to inhibit the growth of various human cancer cells, including liver, breast, and lung cancer cells. These studies suggest the potential of such molecules in the development of novel anticancer therapies (Bashandy, 2015).
Antioxidant Activity
Sulfonamide compounds have also been explored for their antioxidant properties. The presence of thiadiazole and imidazole rings in these compounds contributes to their ability to scavenge free radicals and protect against oxidative stress, which is implicated in many chronic diseases and aging processes (Padmaja et al., 2014).
properties
IUPAC Name |
1-methyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3S2/c1-10-13(24-18-17-10)14(21)20-5-3-11(4-6-20)7-16-25(22,23)12-8-19(2)9-15-12/h8-9,11,16H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLLFKBKSMNKNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



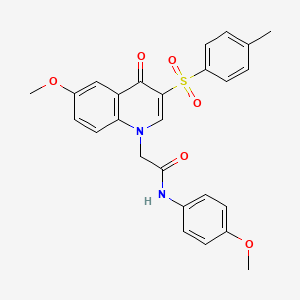

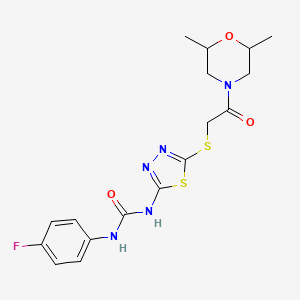

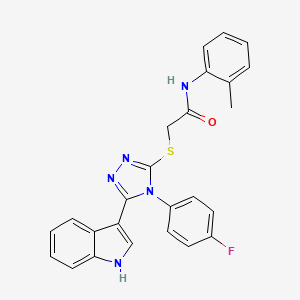
![1-[4-[4-(2-Hydroxyphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2374264.png)
![Ethyl 4-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2374265.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2374266.png)
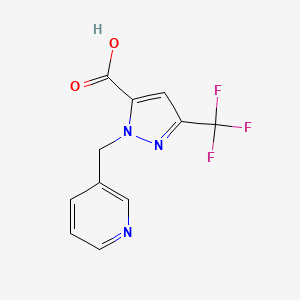
![2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2374273.png)
![2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2374274.png)
